molecular formula C12H16N2O4 B4031232 METHYL N-[(4-{[(METHOXYCARBONYL)AMINO]METHYL}PHENYL)METHYL]CARBAMATE

METHYL N-[(4-{[(METHOXYCARBONYL)AMINO]METHYL}PHENYL)METHYL]CARBAMATE

Cat. No.: B4031232
M. Wt: 252.27 g/mol
InChI Key: FMFPRSAHOQBOCK-UHFFFAOYSA-N
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Description

METHYL N-[(4-{[(METHOXYCARBONYL)AMINO]METHYL}PHENYL)METHYL]CARBAMATE is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis, due to their versatile chemical properties. This particular compound is known for its role as a protecting group for amines in peptide synthesis and other organic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL N-[(4-{[(METHOXYCARBONYL)AMINO]METHYL}PHENYL)METHYL]CARBAMATE typically involves the reaction of an amine with a carbonyl source under mild conditions. One common method is the reaction of an amine with phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate, which serves as the carbonyl source . This reaction can be carried out under mild conditions, making it convenient for laboratory synthesis.

Industrial Production Methods

In industrial settings, the production of carbamates often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The specific details of industrial production methods for this compound may vary depending on the manufacturer and the intended application.

Chemical Reactions Analysis

Types of Reactions

METHYL N-[(4-{[(METHOXYCARBONYL)AMINO]METHYL}PHENYL)METHYL]CARBAMATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines.

Scientific Research Applications

METHYL N-[(4-{[(METHOXYCARBONYL)AMINO]METHYL}PHENYL)METHYL]CARBAMATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL N-[(4-{[(METHOXYCARBONYL)AMINO]METHYL}PHENYL)METHYL]CARBAMATE involves its role as a protecting group for amines. It forms stable carbamate linkages with amines, protecting them from unwanted reactions during synthesis. The compound can be removed under specific conditions, such as acidic or basic hydrolysis, to regenerate the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL N-[(4-{[(METHOXYCARBONYL)AMINO]METHYL}PHENYL)METHYL]CARBAMATE is unique due to its specific structure and reactivity. It offers a balance between stability and ease of removal, making it a valuable tool in organic synthesis and peptide chemistry.

Properties

IUPAC Name

methyl N-[[4-[(methoxycarbonylamino)methyl]phenyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-17-11(15)13-7-9-3-5-10(6-4-9)8-14-12(16)18-2/h3-6H,7-8H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFPRSAHOQBOCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC1=CC=C(C=C1)CNC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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